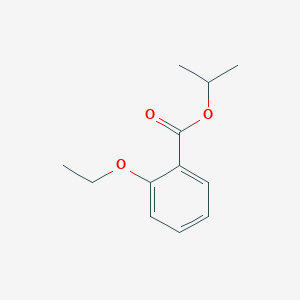
Propan-2-yl 2-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2-ethoxybenzoate, also known as ethyl pivalate, is a colorless liquid with a fruity odor. It is widely used in the fragrance industry as a fixative and as a flavoring agent in the food industry. Ethyl pivalate is also used as a solvent and intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2-ethoxybenzoate pivalate is not well understood. However, it is known to have a low toxicity and is not considered to be harmful to humans or the environment.
Biochemische Und Physiologische Effekte
Ethyl pivalate has no known biochemical or physiological effects on humans. However, it has been shown to have a low toxicity and is not considered to be harmful to the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Propan-2-yl 2-ethoxybenzoate pivalate in lab experiments include its low toxicity, ease of synthesis, and its use as a starting material for the synthesis of other chemicals. However, Propan-2-yl 2-ethoxybenzoate pivalate has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Propan-2-yl 2-ethoxybenzoate pivalate. One area of research is the synthesis of new MOFs using Propan-2-yl 2-ethoxybenzoate pivalate as a solvent. Another area of research is the synthesis of new chemicals using Propan-2-yl 2-ethoxybenzoate pivalate as a starting material. Additionally, more research is needed to understand the mechanism of action of Propan-2-yl 2-ethoxybenzoate pivalate and its potential uses in other industries.
Synthesemethoden
Ethyl pivalate can be synthesized by esterification of pivalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at a temperature of 60-70°C, and the product is obtained by distillation. The yield of the reaction is typically around 80%.
Wissenschaftliche Forschungsanwendungen
Ethyl pivalate has been used in various scientific research studies. It is used as a solvent in the synthesis of metal-organic frameworks (MOFs), which are used for gas storage and separation. Ethyl pivalate has also been used as a starting material for the synthesis of other chemicals, such as 2-ethoxybenzamide, which has potential use as an antitumor agent.
Eigenschaften
CAS-Nummer |
188754-41-8 |
|---|---|
Produktname |
Propan-2-yl 2-ethoxybenzoate |
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
propan-2-yl 2-ethoxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-10(11)12(13)15-9(2)3/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
DXFQVUJFXYGTNP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)OC(C)C |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)OC(C)C |
Synonyme |
Benzoic acid, 2-ethoxy-, 1-methylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



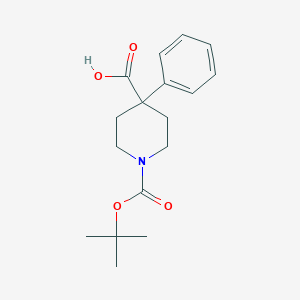
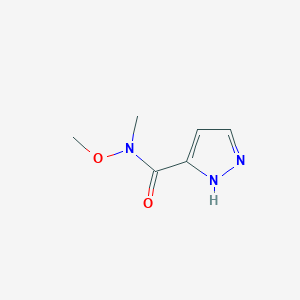
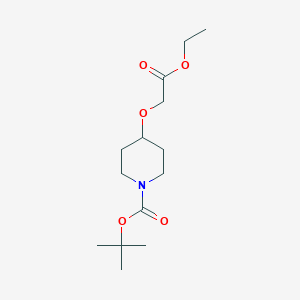
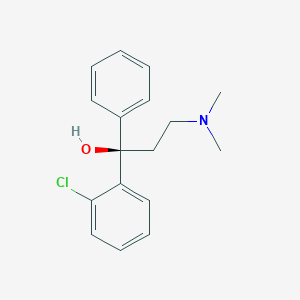
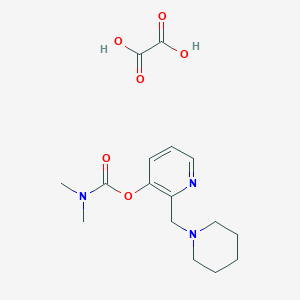
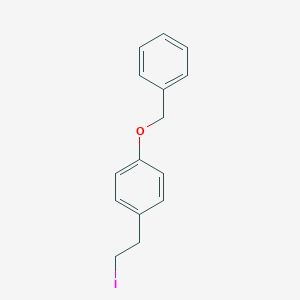
![2-[[7-[2-(diethylamino)ethylsulfanyl]-5-methyl-1,8-naphthyridin-2-yl]sulfanyl]-N,N-diethylethanamine](/img/structure/B61291.png)
![1-[4-(Bromomethyl)phenyl]-1H-pyrrole](/img/structure/B61292.png)
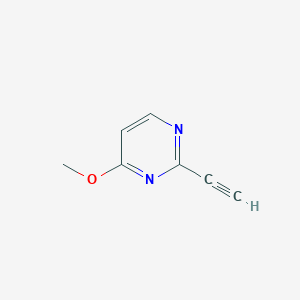
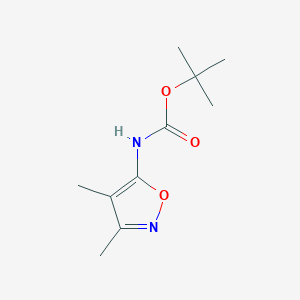
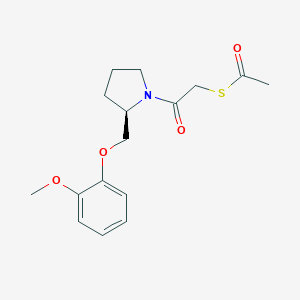
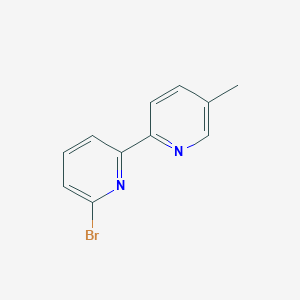
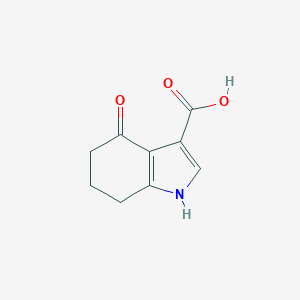
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)